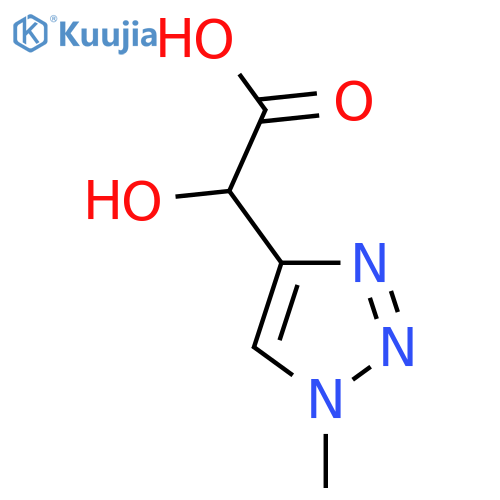Cas no 1879363-01-5 (2-hydroxy-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid)

1879363-01-5 structure
商品名:2-hydroxy-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid
2-hydroxy-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-hydroxy-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid
- 1879363-01-5
- EN300-1844236
-
- インチ: 1S/C5H7N3O3/c1-8-2-3(6-7-8)4(9)5(10)11/h2,4,9H,1H3,(H,10,11)
- InChIKey: RHZLAPNSFKUILH-UHFFFAOYSA-N
- ほほえんだ: OC(C(=O)O)C1=CN(C)N=N1
計算された属性
- せいみつぶんしりょう: 157.04874109g/mol
- どういたいしつりょう: 157.04874109g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 163
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 88.2Ų
- 疎水性パラメータ計算基準値(XlogP): -1.4
2-hydroxy-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1844236-0.25g |
2-hydroxy-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid |
1879363-01-5 | 0.25g |
$774.0 | 2023-09-19 | ||
| Enamine | EN300-1844236-1g |
2-hydroxy-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid |
1879363-01-5 | 1g |
$842.0 | 2023-09-19 | ||
| Enamine | EN300-1844236-0.5g |
2-hydroxy-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid |
1879363-01-5 | 0.5g |
$809.0 | 2023-09-19 | ||
| Enamine | EN300-1844236-10g |
2-hydroxy-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid |
1879363-01-5 | 10g |
$3622.0 | 2023-09-19 | ||
| Enamine | EN300-1844236-5g |
2-hydroxy-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid |
1879363-01-5 | 5g |
$2443.0 | 2023-09-19 | ||
| Enamine | EN300-1844236-1.0g |
2-hydroxy-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid |
1879363-01-5 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1844236-0.05g |
2-hydroxy-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid |
1879363-01-5 | 0.05g |
$707.0 | 2023-09-19 | ||
| Enamine | EN300-1844236-0.1g |
2-hydroxy-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid |
1879363-01-5 | 0.1g |
$741.0 | 2023-09-19 | ||
| Enamine | EN300-1844236-2.5g |
2-hydroxy-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid |
1879363-01-5 | 2.5g |
$1650.0 | 2023-09-19 |
2-hydroxy-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid 関連文献
-
Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
-
Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
-
3. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
-
Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
1879363-01-5 (2-hydroxy-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid) 関連製品
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
